N-butyl-5-fluoro-N-methyl-1H-indole-2-carboxamide
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Overview
Description
N-butyl-5-fluoro-N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5th position, a butyl group at the nitrogen atom, and a carboxamide group at the 2nd position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-fluoro-N-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 5th position of the indole ring through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
N-Butylation and N-Methylation:
Formation of the Carboxamide Group: The carboxamide group can be introduced at the 2nd position of the indole ring through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-fluoro-N-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-butyl-5-fluoro-N-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-butyl-5-fluoro-N-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-butyl-5-fluoro-1H-indole-2-carboxamide: Lacks the N-methyl group, which may affect its biological activity.
N-methyl-5-fluoro-1H-indole-2-carboxamide: Lacks the N-butyl group, which may influence its chemical properties.
5-fluoro-1H-indole-2-carboxamide: Lacks both the N-butyl and N-methyl groups, making it less complex.
Uniqueness
N-butyl-5-fluoro-N-methyl-1H-indole-2-carboxamide is unique due to the presence of both N-butyl and N-methyl groups, which can enhance its biological activity and chemical stability compared to similar compounds .
Properties
Molecular Formula |
C14H17FN2O |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-butyl-5-fluoro-N-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H17FN2O/c1-3-4-7-17(2)14(18)13-9-10-8-11(15)5-6-12(10)16-13/h5-6,8-9,16H,3-4,7H2,1-2H3 |
InChI Key |
IVCKZXMQLCLOMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC2=C(N1)C=CC(=C2)F |
Origin of Product |
United States |
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